Cas no 644964-52-3 (1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-)

1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- is a substituted biphenyl compound featuring chloro, methoxy, and methyl functional groups at specific positions on the aromatic rings. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. The chloro and methoxy substituents enhance reactivity in cross-coupling reactions, while the methyl group contributes to steric tuning. Its well-defined molecular framework ensures high purity and consistency, suitable for precision applications. The compound's stability under various conditions further supports its utility in complex synthetic pathways. Researchers favor it for its predictable behavior and versatility in constructing structurally diverse target molecules.
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- structure
644964-52-3 structure
Product Name:1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
CAS No:644964-52-3
MF:C14H13ClO
MW:232.705423116684
CID:423766
PubChem ID:11736443
Update Time:2025-07-02

1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
    • 1-chloro-4-(4-methoxyphenyl)-2-methylbenzene
    • 4-Chloro-4'-methoxy-3-methyl-1,1'-biphenyl
    • DTXSID60471393
    • 644964-52-3
    • Inchi: 1S/C14H13ClO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3
    • InChI Key: HJXPVBJFRDYNIZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 232.06559
  • Monoisotopic Mass: 232.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01IJ5Q-250mg
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
644964-52-3 95%
250mg
$500.00 2025-02-12
Aaron
AR01IJ5Q-1g
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
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Additional information on 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-

Recent Advances in the Study of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (CAS: 644964-52-3) in Chemical Biology and Pharmaceutical Research

The compound 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (CAS: 644964-52-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- as a key intermediate in the synthesis of more complex bioactive molecules. Its biphenyl core, functionalized with chloro, methoxy, and methyl groups, provides a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of novel kinase inhibitors, which show promise in targeting various cancer-related pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor in the synthesis of a new class of tyrosine kinase inhibitors. The study demonstrated that derivatives of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a well-known target in oncology. The researchers employed molecular docking studies to elucidate the binding interactions, revealing that the chloro and methoxy groups play a critical role in stabilizing the inhibitor-enzyme complex.

Another significant application of this compound lies in its potential as an anti-inflammatory agent. A recent preprint on bioRxiv reported that 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- derivatives could modulate the NF-κB signaling pathway, which is central to inflammatory responses. The study utilized in vitro assays and animal models to demonstrate the compound's efficacy in reducing pro-inflammatory cytokine production, suggesting its potential for treating chronic inflammatory diseases.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-. A 2022 patent application disclosed a novel catalytic system that significantly improves the yield and purity of the compound, making it more accessible for large-scale pharmaceutical applications. This development is particularly relevant given the growing demand for high-purity intermediates in drug discovery pipelines.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-. Pharmacokinetic studies indicate that certain derivatives may exhibit limited bioavailability, necessitating further structural optimization. Additionally, comprehensive toxicological assessments are required to ensure the safety profile of these molecules before they can progress to clinical trials.

In conclusion, 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (CAS: 644964-52-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its versatility as a synthetic intermediate and its demonstrated biological activities make it a compound of significant interest for future drug discovery efforts. Continued research into its derivatives and mechanisms of action will likely yield important insights for the development of new therapeutic agents in oncology and inflammation.

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